molecular formula C10H10N4S2 B5108757 N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea

Cat. No. B5108757
M. Wt: 250.3 g/mol
InChI Key: POWSCUSRTQLTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea (abbreviated as ABTU) is a chemical compound that has gained attention in scientific research due to its unique properties. ABTU is a thiourea derivative that is commonly used as a coupling reagent in organic chemistry. It has also been studied for its potential applications in biological and medical fields.

Mechanism of Action

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea works by activating the carboxylic acid group of the molecule to be coupled, allowing it to react with the amino group of the other molecule. This mechanism results in the formation of a peptide bond.
Biochemical and Physiological Effects
N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been studied for its potential use in drug delivery systems and as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea has several advantages in lab experiments, including its high coupling efficiency, selectivity, and ease of use. However, it also has some limitations, such as its sensitivity to moisture and its tendency to form impurities during storage.

Future Directions

There are several potential future directions for N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea research. One area of interest is its use in drug delivery systems, particularly in the development of targeted therapies for cancer. Another potential application is its use as an anticancer agent, as it has been shown to have cytotoxic effects on cancer cells. Additionally, further studies could be conducted to explore its potential use in other areas of organic synthesis and biological research.

Synthesis Methods

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea can be synthesized through a simple and efficient reaction between 2,1,3-benzothiadiazole and allyl isothiocyanate in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea has been widely used as a coupling reagent in organic synthesis, particularly in peptide and nucleotide synthesis. It has been shown to have better coupling efficiency and selectivity compared to other commonly used coupling reagents, such as HATU and EDC.

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c1-2-5-11-10(15)12-7-3-4-8-9(6-7)14-16-13-8/h2-4,6H,1,5H2,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWSCUSRTQLTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC2=NSN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-2,1,3-benzothiadiazol-5-ylthiourea

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